molecular formula C9H10FN B8202036 7-Fluoro-2,3-dihydro-1H-inden-4-amine

7-Fluoro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8202036
M. Wt: 151.18 g/mol
InChI Key: DRTNZRPHDXBGSW-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-4-amine (CAS: 2260959-52-0, molecular formula: C₉H₁₀FN) is a fluorinated dihydroindenamine derivative. Its structure comprises a bicyclic indene scaffold with a fluorine substituent at the 7-position and an amine group at the 4-position (Figure 1). For example, it serves as a key intermediate in the synthesis of LUBAZODONE HYDROCHLORIDE, a selective serotonin reuptake inhibitor and 5-HT2A antagonist used as an antidepressant .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNZRPHDXBGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of an indene precursor followed by amination. One common method involves the reaction of 7-fluoroindene with ammonia or an amine under suitable conditions to introduce the amine group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Insights

  • Halogen Substitutions: Fluorine (present in all analogs) improves metabolic stability and electronegativity. Chlorine (7-Chloro analog) may enhance binding to hydrophobic pockets in biological targets, as seen in NLRP3 inhibitors .
  • Cyclopropyl (5-cyclopropyl analogs) adds ring strain, which can optimize receptor-ligand interactions and reduce off-target effects .
  • Amine Position Variations :

    • Moving the amine group from C4 (parent compound) to C1 (4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity .

Biological Activity

7-Fluoro-2,3-dihydro-1H-inden-4-amine is a bicyclic compound notable for its unique structural features, including a fluorine atom at the 7th position and an amine functional group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FNC_{12}H_{14}FN, with a molecular weight of approximately 193.26 g/mol. The bicyclic structure consists of fused benzene and cyclopentene rings, which enhances its lipophilicity and ability to penetrate biological membranes effectively.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins, influencing their activity.
  • Enzyme Interaction : It may interact with enzymes and receptors involved in critical biochemical pathways, potentially modulating their functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

Studies have shown that compounds with similar structural features possess antimicrobial activity. The fluorinated structure may enhance efficacy against various pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further exploration in cancer therapy.

Study on Neurodegenerative Diseases

A study examined the inhibition of neuronal nitric oxide synthase (nNOS) using derivatives related to this compound. Results indicated that modifications at the 4-position significantly improved selectivity and potency against nNOS compared to other related enzymes. This suggests potential therapeutic applications for neurodegenerative diseases .

Anticancer Research

Another research effort focused on synthesizing sulfonamide derivatives from amines similar to this compound. Molecular docking studies showed promising binding affinities toward drug targets associated with cancer treatment, indicating that structural modifications could enhance anticancer activity .

Comparative Analysis

To illustrate the unique characteristics of this compound relative to structurally similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
7-Fluoroindene Lacks amine groupLess versatile in biological applications
2,3-Dihydro-1H-indene Lacks fluorine atomDifferent chemical properties due to absence of fluorine
5-Isopropyl-7-fluoro-indene Contains isopropyl groupAlters physical properties and biological activity
7-Fluoro-1H-indene Similar structure without dihydro modificationAffects stability and reactivity

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